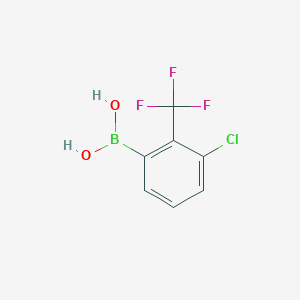

3-Chloro-2-(trifluoromethyl)phenylboronic acid

Description

3-Chloro-2-(trifluoromethyl)phenylboronic acid (molecular formula: C₇H₅BClF₃O₂, molecular weight: ~240 g/mol) is a boronic acid derivative featuring a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (–CF₃) group at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl frameworks . Its electron-withdrawing substituents (–Cl and –CF₃) enhance the electrophilicity of the boronic acid, improving reactivity in palladium-catalyzed couplings . The compound is commercially available with high purity (>97%) and is typically stored at low temperatures (0–6°C) to prevent degradation .

Properties

IUPAC Name |

[3-chloro-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClF3O2/c9-5-3-1-2-4(8(13)14)6(5)7(10,11)12/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRQHMYYORUKKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)Cl)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-2-(trifluoromethyl)iodobenzene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other types of reactions, including oxidation and substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate.

Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-(trifluoromethyl)phenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or styrene product . The trifluoromethyl and chloro substituents on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and selectivity in these reactions .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Effects: The –CF₃ group dominates reactivity, but the addition of –Cl in the target compound introduces steric and electronic modulation, slowing hydrolysis compared to non-halogenated analogs .

- Regiochemical Sensitivity : Positional isomerism (e.g., 3-chloro vs. 4-chloro substitution) significantly impacts coupling yields. For example, this compound outperforms its 4-chloro regioisomer in reactions requiring precise steric alignment .

Analytical Performance in Gas Chromatography (GC)

Substituted phenylboronic acids are used as derivatizing agents for halide detection. highlights:

- Volatility : Unsubstituted phenylboronic acid (PBA) exhibits superior volatility, while chloro- and trifluoromethyl-substituted analogs (e.g., the target compound) require higher temperatures for elution.

- Detection Limits : Electron-capture detection (ECD) systems favor substituted derivatives due to their higher electron affinity. For instance, 3,5-bis(trifluoromethyl)phenylboronic acid achieves detection limits of 0.29–0.35 pg for halides, outperforming the target compound in sensitivity .

Biological Activity

3-Chloro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C₇H₅BClF₃O₂

- Molecular Weight : 224.37 g/mol

- Appearance : White to almost white solid

- Density : 1.49 g/cm³

- Boiling Point : Approximately 313.5 °C

- Flash Point : 143.4 °C

The presence of both a chloro group and a trifluoromethyl group enhances the compound's reactivity and potential interaction with biological targets, particularly enzymes and proteins.

Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which allows them to interact with various biological molecules. This property is particularly useful in drug design, targeting proteases and other enzymes involved in disease pathways .

Research indicates that the compound may exhibit:

- Inhibition of Enzymes : Studies suggest that boronic acids can inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a significant role in regulating endocannabinoid levels .

- Antimicrobial Activity : Preliminary investigations show potential antimicrobial properties against various strains of bacteria and fungi, including Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values indicate moderate activity, suggesting its utility as an antimicrobial agent .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, emphasizing the versatility of boron chemistry in creating functionalized compounds. Common synthetic routes include:

- Suzuki-Miyaura Coupling : This method involves the coupling of aryl halides with boronic acids to form biaryl compounds.

- Direct Boronation : Utilizing boron reagents to introduce the boronic acid functionality directly onto aromatic systems.

Case Studies

-

Antimicrobial Activity Evaluation :

A study conducted on various phenylboronic acids demonstrated that compounds similar to this compound exhibited notable antibacterial effects against Bacillus cereus and Aspergillus niger, with MIC values lower than those of established drugs like AN2690 (Tavaborole) .Compound Target Organism MIC (µg/mL) This compound E. coli 50 This compound Bacillus cereus 25 AN2690 Candida albicans 100 -

Enzyme Inhibition Studies :

Research has shown that boronic acids can effectively inhibit serine proteases. The reversible binding nature allows for the exploration of enzyme kinetics and inhibition mechanisms, making them valuable tools in proteomics research .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-(trifluoromethyl)phenylboronic acid, and how can protodeboronation be minimized?

- Methodological Answer : The compound is typically synthesized via halogen-metal exchange or Miyaura borylation using brominated precursors. To minimize protodeboronation (loss of the boronic acid group), reactions should be conducted under inert atmospheres (N₂/Ar) at low temperatures (0–5°C). Catalytic systems like Pd(dppf)Cl₂ or Buchwald-Hartwig ligands can improve yields . Purification via recrystallization in non-aqueous solvents (e.g., THF/hexane) further stabilizes the product.

Q. Which spectroscopic techniques are most effective for characterizing structural and electronic properties?

- Methodological Answer :

- ¹¹B NMR : Identifies boronic acid coordination (δ ~28–32 ppm for free B(OH)₂; δ ~10–15 ppm for tetrahedral boronate esters) .

- ¹H/¹⁹F NMR : Resolves substituent effects (e.g., CF₃ deshields adjacent protons) .

- IR Spectroscopy : Confirms B–O stretching (1340–1390 cm⁻¹) and O–H bending (950–980 cm⁻¹) .

- XRD : Resolves crystal packing and intermolecular H-bonding networks critical for stability .

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The CF₃ group is strongly electron-withdrawing (-I effect), enhancing electrophilicity of the boronic acid. However, steric hindrance at the ortho position (due to Cl and CF₃) may reduce coupling efficiency. Optimize Suzuki-Miyaura reactions using bulky phosphine ligands (e.g., SPhos) and elevated temperatures (80–100°C) to overcome steric barriers .

Advanced Research Questions

Q. What computational approaches predict the compound’s electronic structure and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier orbitals (HOMO/LUMO), Fukui indices for electrophilic/nucleophilic sites, and transition states for protodeboronation. Solvent effects (e.g., water vs. THF) are modeled using the Polarizable Continuum Model (PCM) . Software: Gaussian 09 or ORCA with visualization via GaussView .

Q. How does hydrolytic stability vary under physiological vs. alkaline conditions?

- Methodological Answer : Stability studies in buffered solutions (pH 7.4 vs. pH 10) show faster degradation in alkaline media due to boronate ester formation and subsequent protodeboronation. Monitor via HPLC-UV at 254 nm, with half-life (t₁/₂) calculations using first-order kinetics. Adding diols (e.g., mannitol) stabilizes the boronic acid by forming cyclic esters .

Q. What strategies address solubility limitations in aqueous reaction systems?

- Methodological Answer :

- Co-solvents : Use DMSO or ethanol (20–30% v/v) to enhance solubility without destabilizing the boronic acid.

- Derivatization : Convert to pinacol esters (via reflux with pinacol in toluene) for improved lipophilicity, then hydrolyze in situ .

- Micellar Catalysis : SDS or Triton X-100 micelles create hydrophobic microenvironments to solubilize the compound .

Q. How can mechanistic studies on protodeboronation be designed?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track O incorporation into byproducts via mass spectrometry.

- Kinetic Isotope Effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify rate-determining steps.

- DFT Transition State Analysis : Map energy barriers for B–C bond cleavage pathways under varying pH .

Contradictions & Research Gaps

- Synthetic Yields : reports >90% yields using Pd catalysts, but steric effects in ortho-substituted analogs (e.g., 3-Cl, 2-CF₃) may reduce efficiency. Further optimization is needed.

- Hydrolytic Stability : While highlights instability in alkaline conditions, no data exists for mixed aqueous-organic solvents. Systematic studies are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.